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Compound of Interest

Compound Name: N4-Acetylcytosine

Cat. No.: B085167 Get Quote

Decoding the Acetylated RNA Landscape: A
Protocol for acRIP-seq
Application Note: N4-acetylcytidine (ac4C) is a recently discovered mRNA modification that

plays a crucial role in post-transcriptional gene regulation. This modification, catalyzed by the

N-acetyltransferase NAT10, has been shown to enhance mRNA stability and translation

efficiency. The advent of acetylated RNA immunoprecipitation sequencing (acRIP-seq)

provides a powerful tool for transcriptome-wide mapping of ac4C sites, enabling researchers to

unravel the functional significance of this epitranscriptomic mark in various biological processes

and disease states, including cancer. This document provides a detailed protocol for acRIP-

seq, intended for researchers, scientists, and drug development professionals.

Quantitative Parameters for acRIP-seq
A summary of key quantitative parameters for a typical acRIP-seq experiment is provided

below for easy reference.
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Parameter Typical Value/Range Notes

Starting Total RNA 1.8 mg

Sufficient to yield ~20 µg of

poly(A) RNA. Can be as low as

150 µg with optimized

protocols.[1][2]

Poly(A) RNA Input for IP ~20 µg

This amount is typically split

between the anti-ac4C IP and

the IgG control IP.[1]

Anti-ac4C Antibody 1 µg per IP
A rabbit monoclonal antibody

is commonly used.[1][3]

IgG Control Antibody 1 µg per IP
Isotypic rabbit monoclonal IgG

is used as a negative control.

RNA Fragment Size 100-200 nucleotides
Achieved by chemical

fragmentation.

Sequencing Platform Illumina
Paired-end sequencing is

recommended.

Sequencing Read Length 2 x 125 bp

Provides sufficient length for

accurate mapping and peak

calling.

Sequencing Depth 40-50 million reads

Recommended as a practical

minimum for human samples

to ensure robust peak

detection.

Experimental Protocol: Acetylated RNA
Immunoprecipitation Sequencing (acRIP-seq)
This protocol outlines the key steps for performing acRIP-seq, from RNA isolation to library

preparation for high-throughput sequencing.

Poly(A) RNA Isolation
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Total RNA Extraction: Isolate total RNA from cells or tissues using a standard method like

TRIzol extraction. Ensure high quality and integrity of the RNA.

Poly(A) RNA Enrichment: Enrich for mRNA using oligo(dT) magnetic beads. A typical starting

amount is 1.8 mg of total RNA to yield approximately 20 µg of poly(A) RNA. Perform two

rounds of poly(A) selection for higher purity.

RNA Fragmentation
Resuspend approximately 20 µg of poly(A) RNA in nuclease-free water.

Add RNA fragmentation buffer (e.g., from the NEBNext® Magnesium RNA Fragmentation

Module).

Incubate at 94°C for 5-15 minutes. The incubation time should be optimized to obtain

fragments in the range of 100-200 nucleotides.

Immediately stop the reaction by adding RNA fragmentation stop solution and placing the

tube on ice.

Purify the fragmented RNA using RNAClean XP beads or a similar method.

Immunoprecipitation (IP)
Antibody-Bead Conjugation:

Resuspend Protein G magnetic beads in acRIP buffer.

Divide the beads into two tubes: one for the anti-ac4C antibody and one for the IgG

control.

Add 1 µg of the respective antibody to each tube and incubate with rotation at 4°C for 1-2

hours to allow for antibody conjugation.

Wash the antibody-conjugated beads with acRIP buffer to remove unbound antibody.

Immunoprecipitation Reaction:
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Resuspend the fragmented RNA in acRIP buffer. It is recommended to save a small

aliquot (e.g., 5-10%) as an input control.

Add the fragmented RNA to the antibody-conjugated beads.

Incubate with rotation at 4°C for 2-4 hours or overnight.

Washing:

After incubation, wash the beads multiple times with wash buffers of increasing stringency

to remove non-specifically bound RNA. A typical wash series includes a low-salt buffer, a

high-salt buffer, and a final wash with a low-salt buffer.

Elution:

Elute the immunoprecipitated RNA from the beads using an appropriate elution buffer

(e.g., containing Proteinase K to digest the antibody).

Incubate at 50-55°C for 30-60 minutes.

RNA Purification:

Purify the eluted RNA using acid-phenol:chloroform extraction followed by ethanol

precipitation, or using a column-based RNA cleanup kit.

Library Preparation and Sequencing
Library Construction: Prepare sequencing libraries from the immunoprecipitated RNA and

the input control RNA using a directional RNA library preparation kit (e.g., NEBNext® Ultra™

II Directional RNA Library Prep Kit for Illumina). This typically involves:

Reverse transcription to synthesize first-strand cDNA.

Second-strand cDNA synthesis.

End repair, A-tailing, and ligation of sequencing adapters.

PCR amplification to enrich for the library fragments.
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Library Quantification and Quality Control: Quantify the final libraries using a fluorometric

method (e.g., Qubit) and assess the size distribution using a Bioanalyzer or similar

instrument.

High-Throughput Sequencing: Sequence the libraries on an Illumina platform, aiming for a

sequencing depth of at least 40-50 million paired-end reads per sample for human studies.

Data Analysis Workflow
The bioinformatic analysis of acRIP-seq data is crucial for identifying and interpreting the

results.
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Raw Sequencing Reads (FASTQ)
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Caption: Bioinformatic workflow for acRIP-seq data analysis.
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Signaling Pathway Involving NAT10 and RNA
Acetylation
The N-acetyltransferase NAT10 is the sole enzyme known to catalyze ac4C modification on

RNA. Its activity is integrated with various cellular signaling pathways, particularly in the context

of cancer progression.
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Caption: Signaling pathways influencing and influenced by NAT10-mediated RNA acetylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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